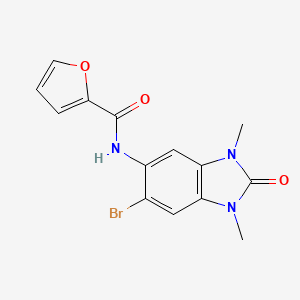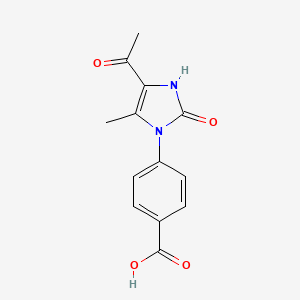![molecular formula C18H14N2O2 B11055578 3,4-diphenyl-4,5-dihydropyrano[2,3-c]pyrazol-6(1H)-one](/img/structure/B11055578.png)
3,4-diphenyl-4,5-dihydropyrano[2,3-c]pyrazol-6(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-diphenyl-4,5-dihydropyrano[2,3-c]pyrazol-6(1H)-one: is a heterocyclic compound that belongs to the class of pyrano-pyrazoles. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The unique structure of this compound, which includes a fused pyrano and pyrazole ring system, contributes to its interesting chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-diphenyl-4,5-dihydropyrano[2,3-c]pyrazol-6(1H)-one typically involves a multi-step process. One common method includes the reaction of 3-phenyl-1H-pyrazole-5(4H)-one with benzaldehyde and malononitrile in the presence of a base such as piperidine. The reaction is carried out in ethanol at reflux temperature, leading to the formation of the desired product with good yields .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions: 3,4-diphenyl-4,5-dihydropyrano[2,3-c]pyrazol-6(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can lead to the formation of dihydropyrano derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl rings or the pyrazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products: The major products formed from these reactions include various substituted pyrazole and pyrano derivatives, which can exhibit different biological activities and chemical properties .
Scientific Research Applications
Chemistry: In chemistry, 3,4-diphenyl-4,5-dihydropyrano[2,3-c]pyrazol-6(1H)-one is used as a building block for the synthesis of more complex heterocyclic compounds
Biology and Medicine: The compound has shown promise in biological and medicinal research. It exhibits various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Researchers are investigating its potential as a therapeutic agent for treating various diseases .
Industry: In the industrial sector, this compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of 3,4-diphenyl-4,5-dihydropyrano[2,3-c]pyrazol-6(1H)-one involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. By inhibiting CDKs, the compound can induce cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
- Pyrazolo[3,4-d]pyrimidine
- Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
- Pyrano[2,3-c]pyrazole-5-carbonitrile
Comparison: Compared to these similar compounds, 3,4-diphenyl-4,5-dihydropyrano[2,3-c]pyrazol-6(1H)-one stands out due to its unique fused ring system and the presence of phenyl groups. These structural features contribute to its distinct chemical reactivity and biological activity. The compound’s ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable target for further research and development .
Properties
Molecular Formula |
C18H14N2O2 |
|---|---|
Molecular Weight |
290.3 g/mol |
IUPAC Name |
3,4-diphenyl-4,5-dihydro-2H-pyrano[2,3-c]pyrazol-6-one |
InChI |
InChI=1S/C18H14N2O2/c21-15-11-14(12-7-3-1-4-8-12)16-17(19-20-18(16)22-15)13-9-5-2-6-10-13/h1-10,14H,11H2,(H,19,20) |
InChI Key |
RJUARKZSTIIMBO-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C2=C(NN=C2OC1=O)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(3-Aminothieno[2,3-b]pyridin-2-yl)carbonyl]piperidine-4-carboxylic acid](/img/structure/B11055503.png)
![1-(3,5-Dimethoxyphenyl)-3-{[1-(5-nitropyridin-2-yl)piperidin-4-yl]amino}pyrrolidine-2,5-dione](/img/structure/B11055515.png)
![(8-methyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazol-3-yl)[4-(trifluoromethyl)phenyl]methanone](/img/structure/B11055516.png)
![2,6-dichloro-N-[2-(3,4-diethoxyphenyl)ethyl]-4-methylpyridine-3-carboxamide](/img/structure/B11055522.png)

![N-[2-methyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]pyridine-3-carboxamide](/img/structure/B11055525.png)
![N-[1-(Adamantan-1-YL)propyl]-2,4-dichloro-5-(cyclopropylsulfamoyl)benzamide](/img/structure/B11055529.png)
![4-(4-chlorophenyl)-5-(3-ethoxypropyl)-3-(4-methoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11055541.png)


![2-[(4-Cyclopropyl-5-ethyl-4h-1,2,4-triazol-3-yl)sulfanyl]-n~1~-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B11055548.png)


![2-[2-methoxy-4-(6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-4-yl)phenoxy]acetamide](/img/structure/B11055562.png)
